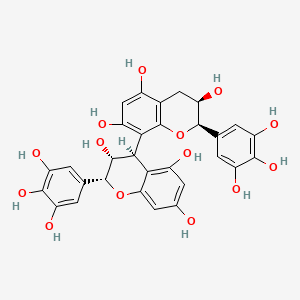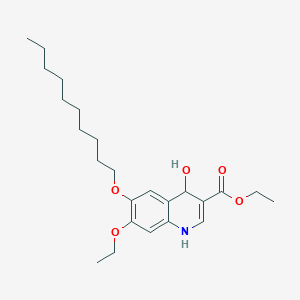![molecular formula C10H4F17O4P-2 B13412892 Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
Mono[2-(perfluorooctyl)ethyl] Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono[2-(perfluorooctyl)ethyl] phosphate is a perfluoroalkylated substance (PFAS) known for its unique chemical properties. It is commonly used to water- and grease-proof food packaging materials and is a known precursor to perfluoroalkyl carboxylic acids (PFCAs) . The compound has the molecular formula C10H6F17O4P and a molecular weight of 544.10 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mono[2-(perfluorooctyl)ethyl] phosphate typically involves the reaction of perfluorooctyl iodide with ethylene oxide, followed by phosphorylation. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like acetonitrile. The phosphorylation step is usually carried out using phosphorus oxychloride (POCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the desired reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Mono[2-(perfluorooctyl)ethyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluoroalkyl carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Typical reagents for nucleophilic substitution include sodium hydroxide (NaOH) and other strong bases.
Major Products Formed
Oxidation: Perfluoroalkyl carboxylic acids.
Substitution: Various substituted perfluoroalkyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Mono[2-(perfluorooctyl)ethyl] phosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Mono[2-(perfluorooctyl)ethyl] phosphate involves its interaction with biological membranes and proteins. The compound’s perfluorinated tail allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. It can also interact with proteins, altering their structure and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mono[2-(perfluorohexyl)ethyl] phosphate: Similar structure but with a shorter perfluorinated tail.
Bis[2-(perfluorohexyl)ethyl] phosphate: Contains two perfluorinated tails, leading to different chemical properties.
Mono[2-(perfluorodecyl)ethyl] phosphate: Longer perfluorinated tail, resulting in higher molecular weight and different reactivity.
Uniqueness
Mono[2-(perfluorooctyl)ethyl] phosphate is unique due to its specific chain length and functional group, which confer distinct chemical and physical properties. Its ability to form stable emulsions and its resistance to degradation make it particularly valuable in industrial applications .
Propriétés
Formule moléculaire |
C10H4F17O4P-2 |
|---|---|
Poids moléculaire |
542.08 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate |
InChI |
InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30)/p-2 |
Clé InChI |
MIABSAQIFYEDJP-UHFFFAOYSA-L |
SMILES canonique |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)




